molecular formula C10H14N2O2 B8593359 2-Ethyl-4-hydroxy-3-methylbenzohydrazide

2-Ethyl-4-hydroxy-3-methylbenzohydrazide

Cat. No.: B8593359
M. Wt: 194.23 g/mol
InChI Key: GHVYTLNADMNSBQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-3-methylbenzohydrazide (EMD638683; chemical formula: C₁₈H₁₈F₂N₂O₄) is a benzohydrazide derivative characterized by a 2-ethyl, 4-hydroxy, and 3-methyl substitution pattern on the aromatic ring. The compound is notable for its role as a selective serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitor, with an IC₅₀ of 3 µM . It also exhibits inhibitory activity against other kinases, including SGK2, SGK3, MSK1, and PKR2 . EMD638683 is sparingly soluble in water (insoluble in H₂O) but dissolves readily in DMSO (≥18.2 mg/mL) and ethanol (≥45.8 mg/mL with warming) . Its stereospecific S-form (CAS 1184940-46-2) is pharmacologically active and has been studied in cancer and hypertension models .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethyl-4-hydroxy-3-methylbenzohydrazide

InChI

InChI=1S/C10H14N2O2/c1-3-7-6(2)9(13)5-4-8(7)10(14)12-11/h4-5,13H,3,11H2,1-2H3,(H,12,14)

InChI Key

GHVYTLNADMNSBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural Variations

Benzohydrazide derivatives share a core structure of a benzoyl group linked to a hydrazide moiety, but their pharmacological and physicochemical properties vary significantly based on substituents. Key analogs include:

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide
  • Substituents : A benzo[b]thiophene ring with a chlorine atom and a long pentadecyl chain on the benzylidene group.
  • Synthesis: Condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chlorobenzo[b]thiophene-2-carbohydrazide in ethanol/acetic acid .
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide
  • Substituents : Methoxy and ethoxy groups on the benzylidene and benzohydrazide rings, respectively.
  • Synthesis: Reflux of 4-methoxybenzohydrazide with 3-ethoxy-4-hydroxybenzaldehyde in ethanol .
  • Properties : The ethoxy and methoxy groups may enhance solubility in polar solvents compared to EMD638683.
(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide
  • Substituents : Methyl groups at the 2- and 4-positions on both aromatic rings.
  • Synthesis: Condensation of 2,4-dimethylbenzohydrazide with 2-methylbenzaldehyde in methanol .
  • Properties : Symmetric methyl substitution contributes to a planar crystal structure stabilized by hydrogen bonding .

Physicochemical Properties

Compound Name Substituents Solubility Key Biological Activity References
2-Ethyl-4-hydroxy-3-methylbenzohydrazide 2-ethyl, 4-hydroxy, 3-methyl, difluorophenyl-acetyl group Insoluble in H₂O; soluble in DMSO/EtOH SGK1 inhibition (IC₅₀ = 3 µM)
3-Chloro-benzo[b]thiophene analog Chlorine, pentadecyl chain, benzo[b]thiophene Likely low aqueous solubility Undisclosed (structural novelty)
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene) 3-ethoxy-4-hydroxybenzylidene, 4-methoxy Moderate polar solvent solubility Not specified
2,4-Dimethyl derivative Methyl groups at 2- and 4-positions on both rings Soluble in methanol Antimicrobial (implied)

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